
3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole
Descripción general
Descripción
The compound “3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole” is a type of boronic acid, specifically (3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid . It is a chemical compound with the molecular formula C12H18BNO4S .
Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further substituted with dimethyl and pyrrolidin-1-ylsulfonyl groups . The molecular weight of the compound is 283.15 .Aplicaciones Científicas De Investigación
Molecular Structure and Synthesis
3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole and its derivatives have been extensively studied for their structural properties and synthesis methods. Meskini et al. (2011) discussed the structure of a β-amino dicarbonyl compound closely related to 3,5-dimethyl-pyrazole, elucidating its structure using spectral analyses and X-ray diffraction data (Meskini et al., 2011).
Neurotropic Activity
Dashyan et al. (2022) synthesized derivatives of pyrazole, including 3,5-dimethyl-1H-pyrazole, and evaluated their neurotropic activity using convulsive models, finding that they antagonized corazole without exhibiting muscle relaxation at the studied doses. These compounds also demonstrated anxiolytic and antidepressant psychotropic activity (Dashyan et al., 2022).
Coordination Polymers
Cui et al. (2005) studied 3,5-dimethyl-4-(4′-pyridyl)pyrazole and its reaction with diorganotin compounds, forming coordination polymers. These complexes exhibited unique coordination modes, highlighting the donating ability of the pyridyl nitrogen atom (Cui et al., 2005).
Corrosion Inhibition
Bouklah et al. (2005) investigated the influence of 3,5-dimethyl-1H-pyrazole on the corrosion inhibition of steel in hydrochloric acid, finding that it acted primarily as a cathodic inhibitor and significantly reduced corrosion rates (Bouklah et al., 2005).
Antimicrobial Activity
Compounds derived from the reaction of this compound demonstrated significant antimicrobial activity, with some showing better performance than standard drugs in comparative studies. For instance, Hafez et al. (2016) synthesized novel pyrazole derivatives and evaluated their in vitro antimicrobial and anticancer activity, noting that some compounds exhibited higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016).
Computational and Molecular Docking Studies
Singh et al. (2014) conducted a computational study on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrazole-2-carboxylate, providing insights into the nature of interactions and predicting sites prone to nucleophilic attack. Their study highlighted the molecule's potential for forming a variety of heterocyclic compounds (Singh et al., 2014).
Propiedades
IUPAC Name |
3,5-dimethyl-4-pyrrolidin-1-ylsulfonyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-7-9(8(2)11-10-7)15(13,14)12-5-3-4-6-12/h3-6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSPPJHGZBWPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223641 | |
| Record name | 3,5-Dimethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890092-90-7 | |
| Record name | 3,5-Dimethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890092-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Ethyl-[1,2,3]thiadiazole-5-carbonyl chloride](/img/structure/B3164172.png)
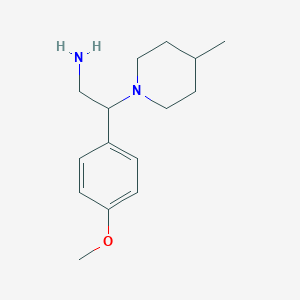
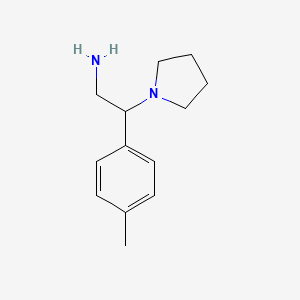
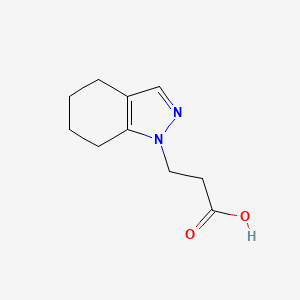
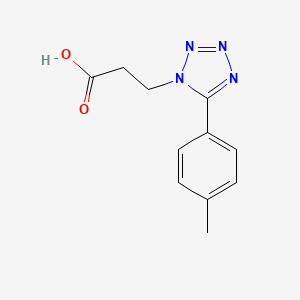


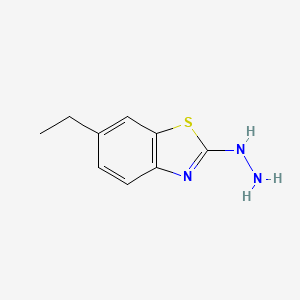


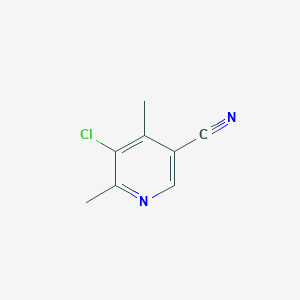


![4-Propylbicyclo[2.2.2]octan-1-amine](/img/structure/B3164264.png)